molecular formula C11H17ClFN5 B15114151 N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B15114151
M. Wt: 273.74 g/mol
InChI Key: RQCPQWUQNCYABU-UHFFFAOYSA-N
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Description

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine typically involves the condensation of 5-fluoro-1-methyl-1H-pyrazole-4-carbaldehyde with N,N′-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine), leading to the formation of the corresponding 4,4,5,5-tetramethylimidazolidine-1,3-diol . This intermediate can then be further reacted under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The fluorine atom and methyl groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation or alkylation reactions can be carried out using halogenating agents or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction could produce reduced pyrazole derivatives.

Scientific Research Applications

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. The fluorine atom and pyrazole rings can interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine is unique due to its specific substitution pattern, which can influence its reactivity and potential applications. The presence of both fluorine and multiple methyl groups distinguishes it from other pyrazole derivatives and can enhance its stability and biological activity.

Properties

Molecular Formula

C11H17ClFN5

Molecular Weight

273.74 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H16FN5.ClH/c1-7-5-10(16(3)14-7)13-6-9-8(2)15-17(4)11(9)12;/h5,13H,6H2,1-4H3;1H

InChI Key

RQCPQWUQNCYABU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NCC2=C(N(N=C2C)C)F)C.Cl

Origin of Product

United States

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